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molecular formula C11H16ClNO2S B2427703 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride CAS No. 123018-28-0

7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

Cat. No. B2427703
M. Wt: 261.76
InChI Key: ZUPQIIWNOVMDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04824839

Procedure details

Following the procedure of Examples 1 and 4, 2,3,4,5-tetrahydro-1H-3-benzazepine was converted to 3-acetyl-7-chlorosulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine and then to 3-acetyl-7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine which was hydrolyzed with hydrochloric acid to give 7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, m.p. 275°-277° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-acetyl-7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C2C=CC=CC=2CCNC1.C(N1CCC2C=CC(S([Cl:29])(=O)=O)=CC=2CC1)(=O)C.C([N:33]1[CH2:39][CH2:38][C:37]2[CH:40]=[CH:41][C:42]([S:44]([CH3:47])(=[O:46])=[O:45])=[CH:43][C:36]=2[CH2:35][CH2:34]1)(=O)C.Cl>>[ClH:29].[CH3:47][S:44]([C:42]1[CH:41]=[CH:40][C:37]2[CH2:38][CH2:39][NH:33][CH2:34][CH2:35][C:36]=2[CH:43]=1)(=[O:46])=[O:45] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CNCCC2=C1C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC2=C(CC1)C=CC(=C2)S(=O)(=O)Cl
Step Three
Name
3-acetyl-7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC2=C(CC1)C=CC(=C2)S(=O)(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.CS(=O)(=O)C1=CC2=C(CCNCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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